molecular formula C16H13F3O B1343428 3-(3-Methylphenyl)-3',4',5'-trifluoropropiophenone CAS No. 898768-24-6

3-(3-Methylphenyl)-3',4',5'-trifluoropropiophenone

Cat. No. B1343428
M. Wt: 278.27 g/mol
InChI Key: PCKFTCZCIGSQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 3-(3-Methylphenyl)-3',4',5'-trifluoropropiophenone involves various strategies. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoroacetophenone derivative with 4-nitrophenyl phenyl ether, followed by reduction . Another approach reported the synthesis of 3-(Trifluoromethyl)-1,1'-biphenyl from 3-trifluoromethylaniline through a modified Gomberg condensation . Additionally, the synthesis of 3-Trifluoromethyl phenol was optimized from trifluoromethyl benzene through a series of reactions including nitration, reduction, diazotization, and hydrolysis .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. For example, the crystal structure of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol was elucidated by X-ray structure analysis, revealing the presence of strong intermolecular hydrogen bonds . Similarly, the structure of 3-(Trifluoromethyl)-1,1'-biphenyl was confirmed by NMR and IR spectroscopy .

Chemical Reactions Analysis

The chemical reactivity of trifluoromethylated compounds has been explored in several studies. The Julia-Kocienski olefination reaction employed 3,5-bis(trifluoromethyl)phenyl sulfones to afford 1,2-disubstituted alkenes and dienes . Cyclocondensation reactions have also been reported, such as the synthesis of pyrimidinones from trifluoro-3-buten-2-ones and urea . Moreover, the conversion of isoselenazoles to carboxylic acids demonstrated the reactivity of the trichloromethyl group as a carboxyl group precursor .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often remarkable. The fluorinated polyimides derived from the synthesized diamine exhibited good solubility in polar organic solvents, excellent thermal stability, and outstanding mechanical properties . The presence of trifluoromethyl groups typically imparts high stability and unique electronic properties to the molecules, which can be advantageous in the development of materials and pharmaceuticals .

Scientific Research Applications

Molecular Structure and Spectroscopy

A comprehensive study involving quantum mechanical calculations and spectroscopic investigations (FT-IR, FT-Raman, and UV) of a structurally similar compound, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide, was conducted. This research delved into the molecular structural parameters, vibrational frequencies, and detailed vibrational assignments based on potential energy distribution. Moreover, it explored the molecular electrostatic potential, predicting sites and relative reactivities toward electrophilic and nucleophilic attacks. Important non-linear properties, such as the electric dipole moment and first hyperpolarizability, were computed, offering insights into the molecule's reactivity and electronic properties (Govindasamy & Gunasekaran, 2015).

Optical and Dielectric Properties of Polyimides

In another study, the effects of the trifluoromethyl (CF3) group and ether group on the optical properties of fluorinated polyimides were examined. The research highlighted the synthesis of organosoluble and light-colored polyimides with impressive thermal stability and low dielectric constants. These materials displayed promising properties for applications in areas requiring materials with specific optical and dielectric characteristics (Jang et al., 2007).

Synthetic Chemistry and Molecular Interaction

The synthesis and interaction of various molecular compounds involving trifluoromethyl groups were studied extensively. These studies showcased the versatility of such compounds in synthetic chemistry, offering pathways for creating novel materials with tailored properties. The interactions explored include cyclocondensation reactions, intramolecular contacts, and the synthesis of new derivatives with potential applications in diverse fields (Bonacorso et al., 2003).

Material Science and Polymer Chemistry

Research in material science and polymer chemistry has also benefited from compounds related to 3-(3-Methylphenyl)-3',4',5'-trifluoropropiophenone. Studies have been conducted on the synthesis, characterization, and application of hyperbranched poly(arylene ether)s, exploring their thermal stability, molecular weight, and branching. These materials show potential for various industrial and technological applications due to their unique properties and stability (Banerjee et al., 2009).

Safety And Hazards

Safety data sheets provide information on the potential hazards of a substance. For example, POTASSIUM (3-METHYLPHENYL)TRIFLUOROBORATE is corrosive and activates the human TAAR1 receptor .

properties

IUPAC Name

3-(3-methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O/c1-10-3-2-4-11(7-10)5-6-15(20)12-8-13(17)16(19)14(18)9-12/h2-4,7-9H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKFTCZCIGSQKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644101
Record name 3-(3-Methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylphenyl)-3',4',5'-trifluoropropiophenone

CAS RN

898768-24-6
Record name 1-Propanone, 3-(3-methylphenyl)-1-(3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.